

# An In-depth Technical Guide to the Mechanism of Action of ABBV-712

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Compound of Interest		
Compound Name:	ABBV-712	
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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the preclinical data available for **ABBV-712**, a selective Tyrosine Kinase 2 (TYK2) inhibitor. It covers the molecule's mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

# **Introduction: TYK2 as a Therapeutic Target**

Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors. TYK2 specifically associates with the receptors for key cytokines involved in inflammatory and autoimmune responses, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][3][4]

Signal transduction through the IL-12 and IL-23 pathways, mediated by TYK2 and JAK2, is central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively.[3][5] These T cell subsets are major drivers in the pathophysiology of numerous autoimmune diseases. Consequently, inhibiting TYK2 presents an attractive therapeutic strategy to modulate these inflammatory cascades.[1][2] A significant challenge in targeting JAK family members has been achieving selectivity, as broad-spectrum JAK inhibition can lead to undesirable side effects. **ABBV-712** was developed as a selective TYK2 inhibitor that targets the regulatory pseudokinase (JH2) domain, a strategy designed to achieve greater isoform



selectivity over the catalytically active kinase (JH1) domain targeted by many other JAK inhibitors.[2][6][7]

## **ABBV-712 Mechanism of Action**

ABBV-712 is an allosteric inhibitor that selectively binds to the pseudokinase (JH2) domain of TYK2.[7] This binding stabilizes the pseudokinase domain in an inactive conformation, which in turn prevents the activation of the adjacent catalytic (JH1) kinase domain. By inhibiting TYK2, ABBV-712 effectively blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins that are initiated by cytokine binding to their receptors.[3][5] This disruption of the IL-12/IL-23 signaling axis is the primary mechanism through which ABBV-712 exerts its anti-inflammatory effects.[6]

## **Visualized Signaling Pathway**

The following diagram illustrates the role of TYK2 in the IL-12 and IL-23 signaling pathways and the inhibitory action of **ABBV-712**.

Caption: IL-12/IL-23 signaling pathway and the inhibitory action of ABBV-712 on TYK2.

# **Quantitative Data Summary**

The preclinical profile of **ABBV-712** has been characterized through a series of in vitro and in vivo studies. The quantitative data are summarized below.

## In Vitro Activity and Properties



Parameter	Value	Reference
Potency		
TYK2 (in vitro) EC50	0.195 μM	[8]
TYK2 JH2 Domain EC50	0.01 μΜ	[7][9]
TYK2 Cellular EC50	0.19 μΜ	[9]
Human Whole Blood EC50	0.17 μΜ	[9]
Selectivity		
JAK1, JAK2, JAK3 Cellular EC50	> 25 μM	[8]
Physicochemical Properties		
Thermodynamic Solubility (pH 7.4)	708 μΜ	[8]
Metabolism		
CYP3A4 Induction	≤ 1.5-fold increase	[8]

# **Pharmacokinetic Profile in Preclinical Species**



Species	Parameter Value		Reference	
Rat	Unbound Clearance 4.1 L/h/kg		[8]	
Oral Bioavailability	19%	[8]	_	
Half-life (t½)	0.6 h	[8]	_	
Volume of Distribution (Vss)	1.9 L/kg	[8]	_	
Dog	Unbound Clearance	0.46 L/h/kg	[8]	
Oral Bioavailability	88%	[8]		
Half-life (t½)	4.5 h	[8]	_	
Monkey	Unbound Clearance	2.3 L/h/kg	[8]	
Oral Bioavailability	17%	[8]	_	
Half-life (t½)	1.2 h	[8]		
Human (Predicted)	Half-life (t½)	2.9 h	[8]	
AUC	6.8 μg·h/mL	[8]	_	
Bioavailability	59%	[8]	_	

# In Vivo Efficacy in Mouse Models



Model	Dosing (p.o.)	Endpoint	Result	Reference
IL-12/IL-18 Induced IFN-y	30 mg/kg	Serum IFN-y Reduction	77%	[8]
100 mg/kg	Serum IFN-y Reduction	84%	[8]	
300 mg/kg	Serum IFN-y Reduction	95%	[8]	_
600 mg/kg	Serum IFN-y Reduction	99%	[8]	_
Ear Dermatitis	100 mg/kg	Ear Thickness Reduction (Day 11)	61%	[8]

# **Experimental Protocols and Workflows**

Detailed methodologies for the key experiments cited are outlined below. While specific, proprietary details from the primary study (Breinlinger, E. et al. J Med Chem 2023) are not fully available, the protocols are based on established models.

## IL-12/IL-18-Induced IFN-y Mouse Model

This model assesses the ability of a compound to inhibit the powerful, synergistic induction of IFN-y by co-administration of IL-12 and IL-18.[10][11] This cytokine storm is highly dependent on the TYK2/JAK2 signaling axis.

#### Methodology:

- Animals: C57BL/6 mice are commonly used.
- Compound Administration: Mice are orally dosed with ABBV-712 (e.g., at 30, 100, 300, and 600 mg/kg) or vehicle control.[8]
- Cytokine Challenge: A short time after compound administration (e.g., 1-2 hours), mice receive an intraperitoneal (i.p.) injection of recombinant murine IL-12 (e.g., 100 ng/mouse)

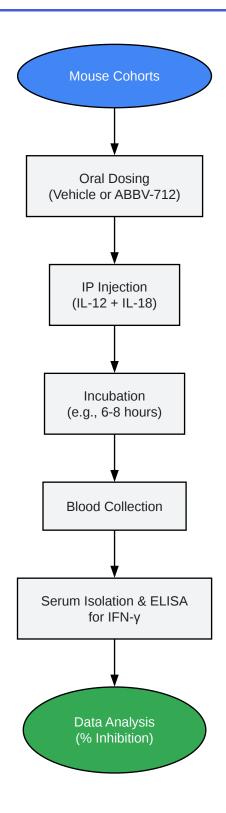


and IL-18 (e.g., 1000 ng/mouse).[12]

- Sample Collection: Blood is collected at a peak response time (e.g., 6-8 hours post-challenge).
- Analysis: Serum is isolated, and IFN-y levels are quantified using a standard method like ELISA. The percent inhibition is calculated relative to the vehicle-treated group.

Workflow Diagram:





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Caption: Experimental workflow for the IL-12/IL-18-induced IFN-y mouse model.

## **Mouse Model of Ear Dermatitis**



This is a common preclinical model for inflammatory skin diseases like psoriasis or atopic dermatitis, where inflammation is induced topically and measured by the resulting edema (ear swelling).[13][14]

#### Methodology:

- Animals: BALB/c or C57BL/6 mice are typically used.
- Sensitization/Induction: Skin inflammation is induced on the mouse ear. This can be done
  using various agents, such as 1-fluoro-2,4-dinitrobenzene (DNFB) for contact
  hypersensitivity or topical application of MC903 (a vitamin D3 analogue) to induce atopic
  dermatitis-like inflammation.[13][14][15] For a model targeting the IL-23 axis, direct injection
  of IL-23 may also be used.[7]
- Compound Administration: ABBV-712 (e.g., 100 mg/kg) or vehicle is administered orally, often daily or twice daily.[9]
- Measurement: Ear thickness is measured at baseline and at set time points throughout the study (e.g., daily or on day 11) using a digital caliper.[8][13]
- Analysis: The change in ear thickness from baseline is calculated for both treated and vehicle groups to determine the percent reduction in swelling.

# Safety and Off-Target Profile

Preclinical safety studies in rats revealed an observation of myocardial toxicity with **ABBV-712**. [6] Investigative studies were performed to understand the underlying mechanism.

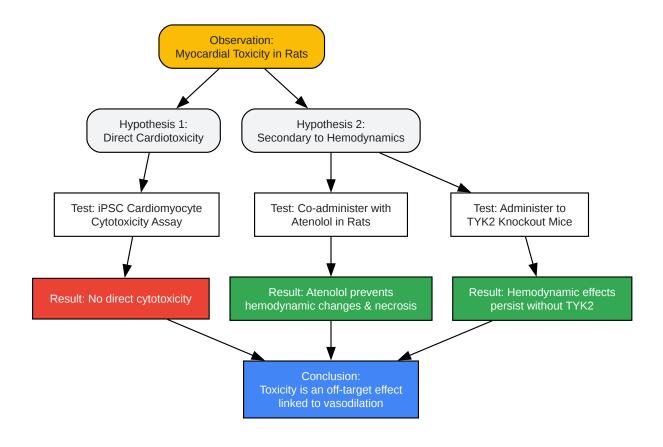
- Observation: Administration of ABBV-712 to rats resulted in decreased mean arterial pressure, increased heart rate, and secondary myocardial necrosis.[6]
- Hypothesis: The cardiac pathology was hypothesized to be secondary to hemodynamic changes (vasodilation and tachycardia) rather than direct cardiotoxicity.
- Investigation:
  - In Vivo Pharmacology: Co-administration of the beta-blocker atenolol with ABBV-712 in telemetry-instrumented rats prevented both the hemodynamic changes and the



myocardial necrosis.[6] This suggested a mechanistic link between the two.

- In Vitro Cytotoxicity: ABBV-712 showed no direct cytotoxicity in human-induced pluripotent stem cell-derived cardiomyocytes.[6]
- TYK2-Independence: To confirm an off-target effect, ABBV-712 was administered to TYK2 knockout mice, which exhibited similar hemodynamic responses to wild-type mice. This demonstrated the effect was independent of TYK2 inhibition.
- Conclusion: The toxicity was determined to be an off-target effect related to compound-mediated vascular relaxation, leading to reflex tachycardia and increased cardiac workload, which ultimately caused necrosis.

#### Logical Relationship Diagram:



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Caption: Investigation workflow for understanding the off-target toxicity of ABBV-712.

### Conclusion

ABBV-712 is a potent and highly selective allosteric inhibitor of TYK2 that targets the pseudokinase domain. It demonstrates clear dose-dependent efficacy in preclinical models of inflammation by inhibiting the IL-12/IL-23 signaling pathways. While the compound has entered early clinical development, off-target hemodynamic effects observed in rats highlight a potential safety liability that would require careful monitoring and characterization in human studies.[6][8] The data presented provide a comprehensive technical foundation for understanding the mechanism, pharmacology, and safety profile of this selective TYK2 inhibitor.

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